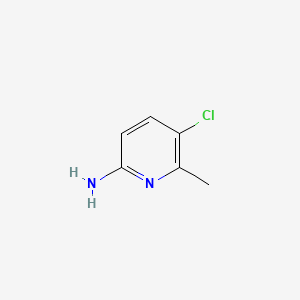

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Overview

Description

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a chemical compound with the CAS Number: 61770-00-1 . It has a molecular weight of 206.07 and is commonly used in scientific research due to its diverse applications. It serves as a valuable building block in the synthesis of various organic compounds, making it essential for drug discovery and material science advancements.

Molecular Structure Analysis

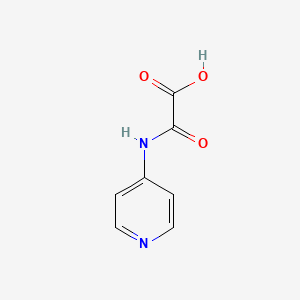

The molecular structure of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine can be represented by the InChI code: 1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3 .Physical And Chemical Properties Analysis

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a powder with a melting point of 56-61°C . and is typically stored at 4°C .Scientific Research Applications

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in the synthesis of pyrimidine-based compound precursors of N-heterocyclic systems .

Methods of Application or Experimental Procedures

The method involves aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions, due to the influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions .

Results or Outcomes

This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

2. Application in Energetic Materials

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in the preparation of advanced fused bistetrazole-based primary explosives .

Methods of Application or Experimental Procedures

The first example of [5,6,5]-tricyclic bistetrazole-fused energetic materials has been obtained through a one-step reaction from commercial and inexpensive 4,6-dichloro-5-nitro-pyrimidine. This one-step reaction includes nucleophilic substitution, nucleophilic addition, cyclization, and electron transfer .

Results or Outcomes

Among target compounds, organic salts exhibit higher detonation velocities (D: 8898−9077 m s−1) and lower sensitivities (IS: 16−20 J) than traditional high energy explosive RDX (D = 8795 m s−1; IS = 7.5 J). In addition, the potassium salt of 5-azido-10-nitro-bis(tetrazolo)[1,5-c:5′,1′-f]pyrimidin (DTAT-K) possesses excellent priming ability, comparable to traditional primary explosive Pb(N3)2, and ultralow minimum primary charge (MPC = 10 mg), which is the lowest MPC among the reported potassium-based primary explosives .

3. Application in Tandem Amination and Suzuki-Miyaura Cross-Coupling

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used as a starting reagent for the synthesis of disubstituted pyrimidines through tandem amination and Suzuki-Miyaura cross-coupling .

Methods of Application or Experimental Procedures

The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting reagent, which undergoes tandem amination and Suzuki-Miyaura cross-coupling to yield disubstituted pyrimidines .

Results or Outcomes

This method allows the synthesis of disubstituted pyrimidines, which are important structures in medicinal chemistry .

4. Application in the Synthesis of Biologically Active Compounds

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds, such as Dasatinib and its derivatives .

Methods of Application or Experimental Procedures

The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting material in the synthesis of complex pharmaceutical compounds .

Results or Outcomes

This method allows the synthesis of complex pharmaceutical and biologically active compounds, expanding the possibilities for drug discovery .

5. Application in Biarylpyrimidine Synthesis

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in a biarylpyrimidine synthesis involving biaryl cross-coupling .

Methods of Application or Experimental Procedures

The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting reagent in the synthesis of biarylpyrimidines through biaryl cross-coupling .

Results or Outcomes

This method allows the synthesis of biarylpyrimidines, which are important structures in medicinal chemistry .

6. Application in Pharmacologically Active Decorated Six-Membered Heterocycles

Summary of the Application

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is used in the synthesis of decorated six-membered heterocycles, which exhibit a wide range of pharmacological activities .

Methods of Application or Experimental Procedures

The method involves the use of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine as a starting material in the synthesis of decorated six-membered heterocycles .

Results or Outcomes

The synthesized compounds are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Safety And Hazards

properties

IUPAC Name |

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFSQUKOJVZDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60490620 | |

| Record name | 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine | |

CAS RN |

61770-00-1 | |

| Record name | 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)

![1-[4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1366886.png)

![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)